molecular formula C16H12BrN5O2 B2406677 (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324506-40-2

(3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2406677
CAS No.: 1324506-40-2
M. Wt: 386.209
InChI Key: JTUFHTLMIOULTI-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN5O2 and its molecular weight is 386.209. The purity is usually 95%.
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Properties

IUPAC Name

(3-bromophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2/c17-12-4-1-3-10(7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-5-2-6-19-13/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFHTLMIOULTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a bromophenyl group, a pyrimidine ring, and an oxadiazole moiety. The synthesis of such compounds typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions. The specific synthetic pathways and conditions can significantly affect the biological outcomes of the resulting compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine derivatives. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-70.0585Apoptosis induction
Compound BHeLa0.0692Cell cycle arrest
Target CompoundHCT116TBDTBD

In a study evaluating related compounds, one derivative exhibited an IC50 value of 0.0312 µM against PLK4, indicating significant inhibitory activity on this key regulatory kinase involved in cell division and cancer progression . The binding mode analysis through molecular docking suggested that modifications to the hydrophobic regions could enhance activity further.

Antimicrobial Activity

Compounds featuring oxadiazole rings have also demonstrated notable antimicrobial properties. In particular, derivatives with substituted phenyl groups have been effective against a range of bacterial strains.

Microbial Strain Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Candida albicansVariable activity

The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity by improving solubility and interaction with microbial membranes .

Case Study 1: Anticancer Efficacy

A recent in vitro study evaluated the efficacy of a series of pyrimidine-based compounds against human cancer cell lines. The target compound was tested alongside other derivatives and showed a promising profile in inhibiting cell proliferation in HCT116 cells. The study utilized MTT assays to determine cell viability post-treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of oxadiazole derivatives against common pathogens. The target compound was included in a panel of tested substances, revealing significant antibacterial activity against Escherichia coli. The study indicated that structural modifications could lead to enhanced efficacy against resistant strains.

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural components:

  • Hydrophobic Interactions: The bromophenyl group enhances hydrophobic interactions, crucial for binding to target proteins.
  • Pyrimidine Moiety: Contributes to the overall stability and interaction with nucleic acids.
  • Oxadiazole Ring: Known for its role in enhancing bioactivity through various mechanisms including enzyme inhibition.

Q & A

Q. What practices validate compound selectivity in complex biological systems to minimize off-target effects?

  • Methodological Answer : Counter-screening against panels of 100+ kinases/phosphatases (Eurofins) identifies off-target hits. Thermal shift assays (TSA) confirm target engagement in cell lysates. CRISPR-Cas9 knockouts of the putative target gene rescue phenotypic effects, confirming specificity .

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